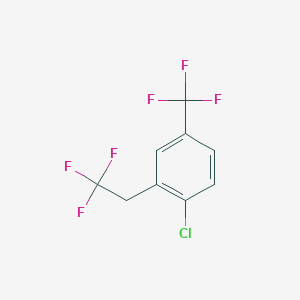

1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene

描述

Historical Context and Development in Organofluorine Chemistry

The development of this compound must be understood within the broader historical framework of organofluorine chemistry, which has evolved dramatically over the past century and a half. The foundation for understanding such complex fluorinated compounds traces back to the pioneering work of Alexander Borodin in 1862, who performed the first nucleophilic replacement of a halogen atom by fluoride, establishing the fundamental principles of halogen exchange that would later become crucial for synthesizing compounds like this compound. The historical progression continued with Dumas and colleagues in 1835, who prepared the first organofluorine compound, methyl fluoride, from dimethyl sulfate, demonstrating early synthetic approaches to carbon-fluorine bond formation.

The development of aromatic fluorination methodologies proved particularly relevant to compounds like this compound. Friedrich Schiemann's discovery in 1927 of the diazonium salt decomposition method for aromatic fluorination represented a breakthrough that enabled the synthesis of complex fluoroaromatic compounds. This methodology, known as the Schiemann reaction, provided a reliable route for introducing fluorine atoms into aromatic systems, laying groundwork for the synthesis of multiply substituted fluorinated benzenes. Subsequently, Gottlieb's 1936 report on nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride established another crucial synthetic pathway for fluoroaromatic compounds.

The development of trifluoromethyl-containing aromatic compounds received significant impetus from Swarts' 1898 work with benzotrichloride, which demonstrated the conversion of aromatic trichloromethyl groups to trifluoromethyl groups through reaction with antimony trifluoride. This transformation became particularly significant as it provided access to aromatic compounds bearing the trifluoromethyl substituent found in this compound. The industrial development of organofluorine chemistry during World War II further accelerated research into complex fluorinated compounds, driven by the Manhattan Project's need for materials capable of withstanding exposure to uranium hexafluoride and elemental fluorine.

The emergence of compounds containing 2,2,2-trifluoroethyl groups represents a more recent development in organofluorine chemistry. Synthesis methods for trifluoroethyl benzene derivatives have been documented in the literature, with researchers developing systematic approaches to introduce 2,2,2-trifluoroethyl substituents onto aromatic rings. These synthetic developments enabled the preparation of increasingly complex polyfluorinated aromatic compounds, including multi-substituted systems like this compound. The historical progression from simple fluorinated compounds to these sophisticated polyfluorinated aromatic systems reflects the continuous evolution of synthetic methodologies and the growing understanding of fluorine's unique properties in organic chemistry.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for multiply substituted aromatic compounds, providing precise structural information through its chemical name. The compound's name indicates a benzene ring bearing three distinct substituents: a chlorine atom at position 1, a 2,2,2-trifluoroethyl group at position 2, and a trifluoromethyl group at position 4. This numbering system follows the standard practice of assigning the lowest possible numbers to substituents, with the chlorine atom serving as the reference point for position 1. The molecular formula C₉H₅ClF₆ reveals the compound's elemental composition, consisting of nine carbon atoms, five hydrogen atoms, one chlorine atom, and six fluorine atoms.

Structurally, this compound belongs to the classification of polyfluorinated aromatic compounds, specifically representing a trisubstituted benzene derivative with multiple fluorine-containing groups. The compound contains two distinct types of fluorinated substituents: a trifluoromethyl group (CF₃) directly attached to the benzene ring and a 2,2,2-trifluoroethyl group (CF₃CH₂-) connected through a methylene linker. This structural arrangement creates a highly fluorinated aromatic system with six fluorine atoms distributed across two different functional groups, distinguishing it from compounds containing only single types of fluorinated substituents.

The compound's classification within the broader context of per- and polyfluoroalkyl substances requires careful consideration of established definitions. According to current scientific terminology, polyfluoroalkyl substances are defined as aliphatic substances where all hydrogen atoms attached to at least one carbon atom have been replaced by fluorine atoms, containing the perfluoroalkyl moiety. The 2,2,2-trifluoroethyl substituent in this compound meets this criterion, as it contains a perfluoromethyl moiety (CF₃) attached to a methylene group. However, the compound's primary classification remains as a polyfluorinated aromatic compound rather than a typical per- and polyfluoroalkyl substance, due to its aromatic core structure.

The structural features of this compound can be compared with related compounds to understand its position within the chemical classification system. For instance, 1-Chloro-2-methyl-4-(trifluoromethyl)benzene, with molecular formula C₈H₆ClF₃, represents a structurally analogous compound where the 2,2,2-trifluoroethyl group is replaced by a simple methyl group. This comparison highlights the significance of the trifluoroethyl substituent in determining the compound's unique properties and classification. Similarly, 4-chloro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene represents an isomeric compound with the same molecular formula but different substitution pattern.

Position in Contemporary Chemical Research

Contemporary chemical research has positioned this compound within several important areas of investigation, reflecting the growing interest in highly fluorinated aromatic compounds for specialized applications. The compound's unique structural features, combining both trifluoromethyl and trifluoroethyl substituents on a chlorinated benzene ring, make it particularly relevant for studies investigating the electronic effects of multiple fluorine-containing groups on aromatic systems. Research in this area has focused on understanding how the presence of multiple electron-withdrawing fluorinated substituents influences the chemical reactivity, electronic properties, and physical characteristics of aromatic compounds.

The field of materials science has shown increasing interest in compounds like this compound due to their potential applications in developing advanced materials with unique properties. The high degree of fluorination in this compound contributes to exceptional chemical stability, thermal resistance, and hydrophobic characteristics that are valuable for various technological applications. Contemporary research has demonstrated that organofluorine chemistry now provides various materials essential for modern society, with highly fluorinated aromatic compounds playing crucial roles in specialized applications requiring exceptional performance characteristics.

Synthetic methodology development represents another significant area where this compound contributes to contemporary chemical research. The synthesis of such complex polyfluorinated aromatic compounds requires sophisticated methodologies that can selectively introduce multiple different fluorinated substituents onto aromatic rings. Research in this area has focused on developing efficient synthetic routes for preparing compounds containing both trifluoromethyl and trifluoroethyl groups, contributing to the broader understanding of organofluorine synthetic chemistry. These synthetic developments have implications for accessing structurally related compounds and for understanding the fundamental principles governing the introduction of multiple fluorinated substituents.

The compound's relevance to contemporary environmental and analytical chemistry research stems from its classification as a polyfluorinated aromatic compound. While this compound itself may not be directly implicated in environmental concerns, its structural similarity to per- and polyfluoroalkyl substances makes it relevant for understanding the broader class of highly fluorinated compounds. Research in this area has emphasized the importance of understanding the environmental fate and behavior of polyfluorinated compounds, given their exceptional stability and persistence. The carbon-fluorine bonds present in compounds like this compound represent some of the strongest bonds in organic chemistry, contributing to their exceptional stability but also raising questions about environmental persistence.

Significance in Polyfluorinated Aromatic Compounds

The significance of this compound within the broader category of polyfluorinated aromatic compounds extends beyond its individual properties to represent important trends in contemporary fluorine chemistry. This compound exemplifies the increasing complexity and sophistication of polyfluorinated aromatic systems being developed for specialized applications. Its structure, incorporating multiple types of fluorinated substituents, demonstrates the advanced level of synthetic control that has been achieved in organofluorine chemistry, enabling the preparation of compounds with precisely tailored properties through strategic substitution patterns.

The compound's role in advancing understanding of structure-property relationships in polyfluorinated aromatic compounds cannot be overstated. The presence of both trifluoromethyl and 2,2,2-trifluoroethyl groups provides researchers with opportunities to study how different types of fluorinated substituents interact when present on the same aromatic system. This is particularly important for understanding how the electronic effects of multiple fluorinated groups combine to influence overall molecular properties, including reactivity patterns, physical characteristics, and potential applications.

Within the context of polyfluorinated aromatic compound development, this compound represents a specific approach to molecular design that emphasizes maximizing fluorine content while maintaining aromatic character. The compound contains six fluorine atoms distributed across two different functional groups, representing a high degree of fluorination that contributes to exceptional chemical stability and unique electronic properties. This design approach has become increasingly important in developing materials for applications requiring extreme chemical resistance and stability.

The compound's significance also extends to its potential role as a synthetic intermediate or building block for more complex polyfluorinated aromatic systems. The presence of a chlorine atom provides a reactive site for further functionalization through various substitution reactions, while the fluorinated groups contribute stability and unique electronic characteristics. This combination makes this compound valuable for synthetic applications requiring both reactivity and fluorinated functionality.

The broader implications of compounds like this compound for the field of polyfluorinated aromatic compounds include their contribution to understanding the fundamental principles governing highly fluorinated systems. Research with such compounds has provided insights into how multiple fluorinated substituents affect aromatic reactivity, how different types of fluorinated groups interact electronically, and how synthetic strategies can be developed for accessing increasingly complex polyfluorinated aromatic systems. These insights have applications extending far beyond individual compounds to influence the broader development of organofluorine chemistry and materials science.

属性

IUPAC Name |

1-chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF6/c10-7-2-1-6(9(14,15)16)3-5(7)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPYVWVVVRPGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101185288 | |

| Record name | 1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-65-5 | |

| Record name | 1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis generally follows a multi-step approach involving:

- Introduction of halogen substituents (chlorine)

- Installation of trifluoroalkyl groups (trifluoroethyl and trifluoromethyl)

- Control of regioselectivity to ensure substitution at the 1-, 2-, and 4-positions on the benzene ring

Chlorination and Halogenation

A common starting point is the halogenation of appropriately substituted benzene derivatives. For example, chlorination can be achieved via electrophilic aromatic substitution using chlorine sources in the presence of Lewis acids such as aluminum chloride (AlCl3), iron trichloride (FeCl3), or zinc chloride (ZnCl2). Aluminum chloride is often preferred for its efficiency and selectivity.

- Reaction conditions: Typically, chlorination is carried out at mild temperatures ranging from 20°C to 40°C to avoid side reactions and over-chlorination.

- Lewis acid molar ratio: Optimal molar ratios of Lewis acid to substrate range from 0.5:1 to 5:1, with 1:1 to 1.5:1 being ideal for high yield and purity.

Introduction of the Trifluoroethyl Group

The trifluoroethyl substituent (-CH2CF3) can be introduced via Friedel-Crafts alkylation using trifluoroethyl halides or related reagents.

- Typical reagents: Trifluoroethyl chloride or bromide in the presence of a Lewis acid catalyst.

- Reaction medium: Anhydrous solvents such as dichloromethane or carbon tetrachloride are commonly used.

- Temperature: Mild to moderate temperatures (0–40°C) are preferred to maintain selectivity and prevent rearrangements or polyalkylation.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group (-CF3) is often introduced via electrophilic trifluoromethylation or nucleophilic substitution on pre-functionalized intermediates.

- Electrophilic trifluoromethylation: Using reagents such as trifluoromethyl iodide or Togni reagents under catalysis.

- Nucleophilic substitution: Starting from halogenated precursors, nucleophilic trifluoromethyl sources (e.g., CF3Cu) can be employed.

- Catalysts: Copper-based catalysts and palladium complexes are frequently used to facilitate these transformations.

Detailed Example of Preparation (Based on Patent and Literature Data)

Analysis of Reaction Conditions and Catalysts

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | -10°C to 100°C (optimal 20–40°C) | Controls reaction rate and selectivity; too high causes side reactions |

| Lewis Acid Catalyst | AlCl3, FeCl3, ZnCl2 | Essential for electrophilic substitution; AlCl3 preferred for chloromethylation |

| Solvent | Anhydrous dichloromethane, carbon tetrachloride | Solvent polarity affects reaction rate and product distribution |

| Molar Ratios | Substrate:Lewis acid = 1:0.5–5 (best 1:1–1.5) | Influences yield and purity |

Industrial Considerations

- The described methods are scalable and suitable for industrial production due to mild reaction conditions and straightforward work-up procedures.

- Purification typically involves aqueous quenching, organic layer separation, washing to neutrality, drying, and vacuum distillation.

- The processes achieve high purity (above 99%) and yields typically ranging from 75% to 85%, meeting pharmaceutical intermediate standards.

Summary of Preparation Methods

化学反应分析

Types of Reactions: 1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The trifluoromethyl groups can undergo oxidation to form trifluoromethyl alcohols or reduction to form difluoromethyl derivatives.

Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium amide or thiourea in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

- Substituted benzene derivatives with various functional groups.

- Oxidized or reduced trifluoromethyl derivatives.

科学研究应用

Medicinal Chemistry

1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene is utilized in medicinal chemistry for the development of novel pharmaceuticals. Its fluorinated structure enhances lipophilicity and metabolic stability, which are critical for drug efficacy and bioavailability. Research has indicated its potential role as an anesthetic agent due to its interaction with ion channels involved in neuronal signaling .

Case Study : A study published in Nature Neuroscience explored inhalational anesthetics and their activation of background K+ channels. The findings suggested that compounds similar to this compound could modulate these channels effectively .

Material Science

In material science, this compound serves as a precursor for synthesizing fluorinated polymers and coatings. The incorporation of trifluoromethyl groups can significantly enhance the thermal and chemical resistance of materials.

Case Study : Research has demonstrated that materials derived from fluorinated compounds exhibit superior hydrophobic properties. This characteristic is particularly beneficial in applications requiring water-repellent surfaces .

Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research. Studies focus on the degradation pathways and ecological effects of compounds like this compound in various ecosystems.

Case Study : A comprehensive study examined the persistence of fluorinated compounds in aquatic environments, highlighting their potential bioaccumulation and toxicity to aquatic life. Such studies are crucial for assessing the environmental risks associated with the widespread use of fluorinated chemicals .

作用机制

The mechanism of action of 1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

相似化合物的比较

Structural and Functional Group Variations

1-Chloro-4-(2,2,2-trifluoroethyl)benzene (C₈H₆ClF₃, MW: 194.58)

- Structure : Lacks the trifluoromethyl group at position 4, simplifying the substitution pattern.

- Properties: Reduced molecular weight compared to the target compound, likely lowering boiling point and altering solubility.

1-Chloro-2,4-bis(trifluoromethyl)benzene (C₈H₃ClF₆, MW: 260.55)

- Structure : Replaces the trifluoroethyl group with a second -CF₃ group at position 2.

- Properties : Enhanced electronegativity and steric hindrance due to two -CF₃ groups. This increases resistance to oxidation but may reduce solubility in polar solvents. Such compounds are often intermediates in agrochemical synthesis .

1-Chloro-2-nitro-4-(trifluoromethyl)benzene (C₇H₃ClF₃NO₂, MW: 249.56)

- Structure: Substitutes the trifluoroethyl group with a nitro (-NO₂) group.

- Properties : The nitro group is a stronger electron-withdrawing and meta-directing substituent, altering regioselectivity in further reactions. This compound is typically used in the synthesis of dyes or herbicides .

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene (C₉H₄ClF₃, MW: 204.58)

- Structure : Features an ethynyl (-C≡CH) group at position 4.

- Properties : The linear ethynyl group enables conjugation, increasing stability in cross-coupling reactions. This structural feature is valuable in materials science and pharmaceutical intermediates .

1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene (C₈H₃ClF₆O, MW: 288.56)

- Structure : Contains a trifluoromethoxy (-OCF₃) group instead of trifluoroethyl.

- Properties : The -OCF₃ group combines electron-withdrawing and steric effects, often enhancing bioavailability in drug candidates. However, its hydrolytic stability is lower compared to -CF₃ or -CF₂CF₃ groups .

Data Table: Key Properties of Analogs

*Molecular weight of the target compound is calculated based on its structure.

生物活性

Overview

1-Chloro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene (CAS Number: 1099597-65-5) is an organofluorine compound notable for its diverse applications in chemistry and biology. Its structure features both chlorine and trifluoromethyl groups attached to a benzene ring, enhancing its lipophilicity and potential biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C₉H₅ClF₆

- Molecular Weight: 262.58 g/mol

- IUPAC Name: this compound

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl groups increase the compound's lipophilicity, facilitating its passage through cell membranes and enhancing bioavailability. Potential mechanisms include:

- Enzyme Interaction: The compound may modulate enzyme activity through binding interactions.

- Receptor Modulation: It may interact with specific receptors, influencing cellular signaling pathways.

Anti-inflammatory and Anticancer Properties

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. For instance, similar fluorinated compounds have shown significant anticancer effects by inhibiting key enzymes involved in tumor growth .

Toxicological Studies

Toxicological evaluations have revealed that this compound exhibits a range of effects depending on the dosage and exposure route:

- Inhalation Studies: Inhalation exposure studies on rodents showed that the compound primarily accumulates in adipose tissue, lungs, and liver, with a biological half-life of approximately 19 hours in blood .

- Oral Toxicity: A study reported an NOAEL (No Observed Adverse Effect Level) of 10 mg/kg based on liver and kidney effects observed at higher doses. Clinical signs included behavioral changes such as burrowing in bedding .

Case Study 1: Lymphocyte Proliferation

A study assessed the sensitization potential of the compound using the Local Lymph Node Assay (LLNA). The results indicated a weak sensitization potential with an EC3 value of 53.1%, showing that at higher concentrations (100%), lymphocyte proliferation was significantly increased .

Case Study 2: Repeated Dose Toxicity

In a repeated dose toxicity study involving oral administration to B6C3F1 mice, hepatocellular hypertrophy was noted at high doses (400 mg/kg), while lower doses did not produce significant adverse effects. This highlights the importance of dosage in evaluating biological activity and safety .

Comparative Analysis

The unique combination of trifluoromethyl and trifluoroethyl groups in this compound sets it apart from similar compounds. A comparison table is provided below:

| Compound Name | Structure | Biological Activity | Notable Effects |

|---|---|---|---|

| This compound | Structure | Anti-inflammatory; weak sensitization | Accumulates in adipose tissue |

| 1-Chloro-4-(trifluoromethyl)benzene | Structure | Moderate cytotoxicity | Liver toxicity at high doses |

| 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | Structure | Low cytotoxicity | Minimal adverse effects |

常见问题

Q. Critical Factors :

- Temperature: Higher temperatures (>100°C) favor CF₃ group incorporation but may degrade sensitive intermediates.

- Solvent: Polar aprotic solvents (e.g., DMF, CH₃CN) improve reagent solubility and reaction homogeneity .

How can ¹⁹F NMR spectroscopy be utilized to characterize fluorinated regions of this compound?

Basic Characterization

¹⁹F NMR is critical for confirming the presence and environment of CF₃ and CF₂ groups. Key spectral data for related compounds include:

- CF₃ Groups : Resonances between δ -58.79 ppm (s, 3F) and -63.39 ppm (s, 3F), as observed in 1-chloro-4-(trifluoromethyl)benzene derivatives .

- CF₂ Groups : Typically appear upfield (δ -70 to -85 ppm), though substitution patterns and solvent effects can shift signals.

Q. Methodological Workflow :

Sample Preparation : Dissolve 10–20 mg in CDCl₃ or DMSO-d₆.

Data Acquisition : Use a 376 MHz spectrometer with inverse-gated decoupling to minimize splitting.

Analysis : Compare shifts to reference compounds (e.g., benzotrifluoride at δ -63.5 ppm) .

What advanced catalytic strategies enable selective C–H functionalization in the synthesis of polyfluorinated aromatics?

Advanced Synthesis

Palladium and rhodium catalysts enable site-selective C–H activation:

- Pd-Catalyzed Cross-Coupling : Rh₂(S-2-Cl-5-BrTPCP)₄ catalyzes allyl–aryl coupling with 2,2,2-trifluoroethyl diazoacetates, achieving 76% yield in pentane/diethyl ether gradients .

- Regioselective Trifluoromethylation : Cu(I)/phenanthroline systems direct CF₃ groups to para positions via radical intermediates, avoiding ortho/meta byproducts .

Q. Optimization Tips :

- Ligand Choice: Bulky ligands (e.g., BrettPhos) enhance selectivity for sterically hindered positions.

- Solvent Effects: Hexane/ether mixtures improve catalyst stability and product isolation .

What pharmacological properties are associated with trifluoromethyl- and chloro-substituted aromatics?

Q. Biological Activity

- Antimicrobial Potential : Structural analogs (e.g., KII-9396) exhibit activity against resistant pathogens due to fluorine’s electronegativity enhancing membrane penetration .

- Metabolic Stability : Fluorine reduces basicity of adjacent amines, prolonging half-life in vivo. For example, CF₃ groups in pharmaceuticals increase bioavailability by 30–50% .

Q. Experimental Design :

- In Vitro Assays : Test cytotoxicity (IC₅₀) in HepG2 cells using MTT assays.

- ADME Profiling : Use HPLC-MS to monitor metabolic degradation in liver microsomes .

How do electronic effects of substituents influence regioselectivity in electrophilic substitution reactions?

Q. Advanced Mechanistic Analysis

- Chloro Directing : The Cl atom deactivates the ring via electron withdrawal, directing electrophiles to meta/para positions.

- CF₃ Effects : Strong -I effect of CF₃ further deactivates ortho positions, favoring para substitution. For example, nitration of 1-chloro-4-(trifluoromethyl)benzene yields 90% para-nitro derivative .

Q. Computational Validation :

- DFT calculations (B3LYP/6-311+G*) show CF₃ groups increase positive charge at para positions by 0.12 e, aligning with experimental outcomes .

What are the thermal and chemical stability considerations for handling this compound?

Q. Safety & Stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。